An In-depth Technical Guide to 1-Chloro-5-ethyl-3-methylisoquinoline: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Chloro-5-ethyl-3-methylisoquinoline: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of the novel heterocyclic compound, 1-Chloro-5-ethyl-3-methylisoquinoline. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind the proposed scientific methodologies.
Section 1: Core Molecular Attributes
The fundamental characteristics of a molecule are its molecular formula, molecular weight, and exact mass. These values are critical for a wide range of applications, from mass spectrometry analysis to the design of synthetic routes and the formulation of dosages in potential therapeutic applications.
The structure of 1-Chloro-5-ethyl-3-methylisoquinoline consists of an isoquinoline core with a chlorine atom at the 1-position, a methyl group at the 3-position, and an ethyl group at the 5-position. Based on this substitution pattern, the molecular formula is determined to be C₁₂H₁₂ClN.
Table 1: Physicochemical Properties of 1-Chloro-5-ethyl-3-methylisoquinoline
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| Exact Mass | 205.0658 Da |
The molecular weight is calculated based on the isotopic abundances of the constituent elements (C, H, Cl, N). The exact mass corresponds to the mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).
Section 2: Synthetic Strategy: A Rational Approach to a Novel Scaffold
Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach
The synthesis of 1-Chloro-5-ethyl-3-methylisoquinoline can be envisioned to start from a readily available substituted phenethylamine derivative. The key steps would involve the formation of an amide, followed by a cyclization and subsequent chlorination and aromatization.
Caption: Proposed synthetic workflow for 1-Chloro-5-ethyl-3-methylisoquinoline.
Experimental Protocol: A Step-by-Step Methodology
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Amide Formation: The synthesis would commence with the acylation of 2-(3-ethylphenyl)ethan-1-amine with acetic anhydride to yield N-(2-(3-ethylphenyl)ethyl)acetamide. This is a standard and high-yielding amidation reaction.
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Bischler-Napieralski Cyclization: The resulting amide would then be subjected to Bischler-Napieralski conditions.[1][2] The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) would facilitate the intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.[3] The presence of the electron-donating ethyl group on the phenyl ring is expected to facilitate this cyclization.
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Chlorination: The resulting 5-ethyl-3-methyl-3,4-dihydroisoquinoline can then be chlorinated at the 1-position. A mild chlorinating agent such as N-Chlorosuccinimide (NCS) would be a suitable choice to achieve this transformation selectively.
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Aromatization: The final step involves the oxidation of the dihydroisoquinoline to the fully aromatic isoquinoline. This can be achieved using a variety of oxidizing agents, with manganese dioxide (MnO₂) being a common and effective choice for this type of transformation.
This proposed synthesis is modular and allows for the introduction of diversity at various positions of the isoquinoline core by starting with appropriately substituted phenethylamines and acylating agents.
Section 3: Potential Biological Significance and Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[4][5][6] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][7]
The specific combination of chloro, ethyl, and methyl substituents on the isoquinoline ring of the target molecule suggests several avenues for its potential biological activity:
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Anticancer Potential: Many substituted isoquinolines exhibit cytotoxic effects against various cancer cell lines.[4] The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.
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Antimicrobial Activity: The isoquinoline nucleus is found in many alkaloids with known antimicrobial properties.[5] The substituents on 1-Chloro-5-ethyl-3-methylisoquinoline could modulate its activity against a range of bacterial and fungal pathogens.
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Enzyme Inhibition: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the overall planar structure can facilitate intercalation with DNA or binding to the active sites of enzymes. The specific substitution pattern will influence the binding affinity and selectivity for various biological targets.
Logical Framework for Biological Evaluation
Caption: A logical workflow for the biological evaluation of 1-Chloro-5-ethyl-3-methylisoquinoline.
Section 4: Conclusion
While 1-Chloro-5-ethyl-3-methylisoquinoline is a novel chemical entity, its core structure and substitution pattern suggest it is a compound of significant interest for further research, particularly in the field of medicinal chemistry. The proposed synthetic route, based on the well-established Bischler-Napieralski reaction, provides a practical and adaptable method for its preparation. The diverse biological activities associated with the isoquinoline scaffold strongly suggest that this novel derivative warrants investigation for its potential therapeutic applications. Further studies are required to synthesize and characterize this compound and to explore its biological activity profile.
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